Ethyl 4-bromo-2-methylbenzoylformate
Overview
Description
Ethyl 4-bromo-2-methylbenzoylformate: is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.12 g/mol . It is a derivative of benzoylformate, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 4-bromo-2-methylbenzoylformate typically involves the bromination of 2-methylbenzoylformate followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Ethyl 4-bromo-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-bromo-2-methylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-methylbenzoylformate involves its interaction with various molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 4-bromo-2-chlorobenzoylformate
- Ethyl 4-bromo-2-fluorobenzoylformate
- Ethyl 4-bromo-2-nitrobenzoylformate
Comparison:
Ethyl 4-bromo-2-methylbenzoylformate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds. The methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWVCRJPUIBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609933 | |
Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383363-34-6 | |
Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.